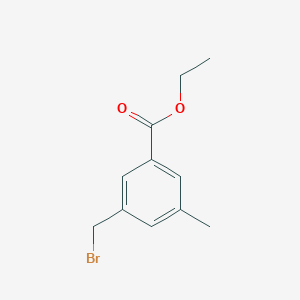

Ethyl 3-(bromomethyl)-5-methylbenzoate

Description

Ethyl 3-(bromomethyl)-5-methylbenzoate is a brominated aromatic ester featuring a bromomethyl (-CH2Br) substituent at the 3-position and a methyl (-CH3) group at the 5-position of the benzene ring, with an ethyl ester (-COOEt) at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, nucleophilic substitutions, and the construction of complex heterocyclic systems . Its bromomethyl group is highly reactive, enabling functionalization for drug discovery and materials science applications.

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

ethyl 3-(bromomethyl)-5-methylbenzoate |

InChI |

InChI=1S/C11H13BrO2/c1-3-14-11(13)10-5-8(2)4-9(6-10)7-12/h4-6H,3,7H2,1-2H3 |

InChI Key |

BNRXBWYQSYYXGD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)CBr)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(bromomethyl)-5-methylbenzoate typically involves the bromination of a methyl group on the benzene ring followed by esterification. One common method is the bromination of 3-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-(bromomethyl)benzoic acid is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination step is carefully monitored to avoid over-bromination, and the esterification is conducted under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(bromomethyl)-5-methylbenzoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Oxidation: 3-(bromomethyl)-5-methylbenzoic acid.

Reduction: Ethyl 3-(hydroxymethyl)-5-methylbenzoate.

Scientific Research Applications

Ethyl 3-(bromomethyl)-5-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(bromomethyl)-5-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

Ethyl 5-Bromo-2-Methylbenzoate

- Structure : Bromo (-Br) at position 5, methyl (-CH3) at position 2, ethyl ester at position 1.

- Key Differences : The bromine and methyl groups are transposed compared to the target compound. This positional isomerism alters electronic effects (e.g., inductive and resonance contributions), reducing the bromine’s accessibility for nucleophilic substitution due to steric hindrance from the adjacent ester group .

- Applications : Less reactive in SN2 reactions but useful in electrophilic aromatic substitution.

Functional Group Variants

Ethyl 2-Amino-3-Bromo-5-Methylbenzoate

- Structure: Amino (-NH2) at position 2, bromo (-Br) at position 3, methyl at position 5.

- Key Differences: The amino group introduces electron-donating effects, which deactivate the benzene ring and reduce bromine’s electrophilicity. This compound is more suited for Buchwald-Hartwig amination or palladium-catalyzed couplings .

- Applications : Used in synthesizing nitrogen-containing heterocycles or bioactive molecules.

Ethyl 3-Hydroxy-5-Methylbenzoate

- Structure : Hydroxyl (-OH) at position 3 instead of bromomethyl.

- Key Differences : The hydroxyl group enables hydrogen bonding and oxidation reactions but lacks the reactivity of bromine. This compound is more polar, enhancing aqueous solubility compared to the brominated analog .

- Applications : Intermediate for ester hydrolysis or hydroxyl-directed functionalization.

Heterocyclic Analogs

Ethyl 3-(Bromomethyl)quinoxaline-2-Carboxylate

- Structure: Quinoxaline ring replaces the benzene ring, with bromomethyl at position 3.

- Key Differences: The quinoxaline core introduces π-deficient aromaticity, increasing electrophilicity at the bromomethyl site. This enhances reactivity in nucleophilic substitutions for constructing fused heterocycles (e.g., benzofuran hybrids) .

- Applications: Critical in synthesizing antiviral or anticancer quinoxaline derivatives.

Substituent Complexity

Ethyl 5-Bromo-2,4-Diethoxybenzoate

- Structure : Bromo at position 5, ethoxy (-OEt) groups at positions 2 and 4.

- Key Differences : The electron-donating ethoxy groups increase ring activation, making bromine less reactive toward nucleophiles. However, the ethoxy groups improve solubility in polar aprotic solvents .

- Applications : Used in photodynamic therapy agents due to enhanced stability.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights | Primary Applications |

|---|---|---|---|---|---|

| Ethyl 3-(bromomethyl)-5-methylbenzoate | C11H13BrO2 | 257.13 | 3-Bromomethyl, 5-methyl | High SN2 reactivity at bromomethyl | Prodrug synthesis, heterocycle building |

| Ethyl 5-bromo-2-methylbenzoate | C10H11BrO2 | 243.10 | 5-Bromo, 2-methyl | Moderate electrophilic substitution | Polymer additives |

| Ethyl 2-amino-3-bromo-5-methylbenzoate | C10H12BrNO2 | 258.12 | 2-Amino, 3-bromo, 5-methyl | Palladium-catalyzed cross-couplings | Anticancer agent intermediates |

| Ethyl 3-hydroxy-5-methylbenzoate | C10H12O3 | 180.20 | 3-Hydroxy, 5-methyl | Oxidation to quinones, ester hydrolysis | Antioxidant precursors |

| Ethyl 3-(bromomethyl)quinoxaline-2-carboxylate | C12H11BrN2O2 | 295.14 | Quinoxaline core, 3-bromomethyl | Enhanced electrophilicity for SN2 | Antiviral drug candidates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.